molecular formula C12H17NOS B14817877 3-Cyclopropoxy-N,N-dimethyl-4-(methylthio)aniline

3-Cyclopropoxy-N,N-dimethyl-4-(methylthio)aniline

Cat. No.: B14817877
M. Wt: 223.34 g/mol
InChI Key: VDMKYADPJNXHQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropoxy-N,N-dimethyl-4-(methylthio)aniline is an organic compound with the molecular formula C12H17NOS It contains a cyclopropoxy group, a dimethylamino group, and a methylthio group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-N,N-dimethyl-4-(methylthio)aniline can be achieved through several synthetic routes. One common method involves the reaction of 4-(methylthio)aniline with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the cyclopropoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-N,N-dimethyl-4-(methylthio)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, thiols

    Substitution: Various substituted aniline derivatives

Scientific Research Applications

3-Cyclopropoxy-N,N-dimethyl-4-(methylthio)aniline has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-N,N-dimethyl-4-(methylthio)aniline depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the cyclopropoxy, dimethylamino, and methylthio groups can influence the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclopropoxy-N,N-dimethyl-2-(methylthio)aniline
  • 3-Cyclopropoxy-N,N-dimethyl-4-(ethylthio)aniline
  • 3-Cyclopropoxy-N,N-dimethyl-4-(methylsulfonyl)aniline

Uniqueness

3-Cyclopropoxy-N,N-dimethyl-4-(methylthio)aniline is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. The combination of the cyclopropoxy, dimethylamino, and methylthio groups in the same molecule is relatively rare, making this compound an interesting subject for further research and development.

Properties

Molecular Formula

C12H17NOS

Molecular Weight

223.34 g/mol

IUPAC Name

3-cyclopropyloxy-N,N-dimethyl-4-methylsulfanylaniline

InChI

InChI=1S/C12H17NOS/c1-13(2)9-4-7-12(15-3)11(8-9)14-10-5-6-10/h4,7-8,10H,5-6H2,1-3H3

InChI Key

VDMKYADPJNXHQR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=C(C=C1)SC)OC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.